molecular formula C14H13N3O4 B162126 N-(2-Quinolylcarbonyl)-L-asparagine CAS No. 136465-98-0

N-(2-Quinolylcarbonyl)-L-asparagine

Cat. No.: B162126
CAS No.: 136465-98-0
M. Wt: 287.27 g/mol
InChI Key: VSHYTRKWRSIOEV-NSHDSACASA-N
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Description

N-(2-Quinolylcarbonyl)-L-asparagine is a compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a carbonyl group, which is further linked to the amino acid L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Quinolylcarbonyl)-L-asparagine typically involves the reaction of 2-quinolinecarboxylic acid with L-asparagine. The process begins with the activation of the carboxylic acid group of 2-quinolinecarboxylic acid, often using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester. This active ester then reacts with the amino group of L-asparagine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: N-(2-Quinolylcarbonyl)-L-asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Quinolylcarbonyl)-L-asparagine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Quinolylcarbonyl)-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: N-(2-Quinolylcarbonyl)-L-asparagine is unique due to its specific combination of a quinoline ring and L-asparagine, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and enzymes makes it a versatile compound for various applications .

Properties

IUPAC Name

(2S)-4-amino-4-oxo-2-(quinoline-2-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c15-12(18)7-11(14(20)21)17-13(19)10-6-5-8-3-1-2-4-9(8)16-10/h1-6,11H,7H2,(H2,15,18)(H,17,19)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHYTRKWRSIOEV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929441
Record name 4-Imino-N-(quinoline-2-carbonyl)homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136465-98-0
Record name N2-(2-Quinolinylcarbonyl)-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136465-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136465980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imino-N-(quinoline-2-carbonyl)homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Asparagine, N2-(2-quinolinylcarbonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-4-AMINO-4-OXO-2-(((QUINOLIN-2-YL)CARBONYL)AMINO)BUTANOIC ACID
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